2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an azetidine ring and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-azetidinol with 5-(trifluoromethyl)pyridine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the azetidinyloxy linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidinyloxy group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Azetidinyl)-6-(trifluoromethyl)pyridine
- 3-(Azetidin-3-yloxy)-2-(trifluoromethyl)pyridine
Uniqueness
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the azetidinyloxy and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1219982-55-4 |
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Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7/h1-3,7,13H,4-5H2 |
InChI Key |
HGDRRWPVYQGTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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